4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound. It serves as a central scaffold in various research studies, particularly in exploring supramolecular self-assembly through hydrogen bonding and pi-stacking interactions. [, , , , ] The compound's derivatives are investigated for their potential in crystal engineering and materials science.
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by a saturated pyrazole ring fused to a pyridine ring. The structure and properties of 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine make it an important scaffold in medicinal chemistry due to its diverse biological activities.
The compound is classified under the broader category of pyrazolo[3,4-b]pyridines, which are known for their pharmacological significance. The synthesis and characterization of such compounds have been extensively documented in scientific literature, with numerous studies focusing on their synthetic routes and biological applications.
The synthesis of 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine can be achieved through various methods:
The typical synthesis involves controlling reaction conditions such as temperature, solvent choice (often ethanol or water), and catalyst type (e.g., acid catalysts like sulfonic acid) to optimize yield and purity. Reaction monitoring techniques such as thin-layer chromatography (TLC) are commonly used to track progress.
The molecular formula for 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine is . The compound features:
This bicyclic structure contributes to its unique chemical properties and biological activity.
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions using appropriate solvents and catalysts to facilitate desired transformations while minimizing side reactions.
The mechanism by which 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine exerts its biological effects often involves:
Studies have shown that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold can significantly alter its biological activity and selectivity towards target enzymes or receptors .
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine has demonstrated significant potential in various fields:
The pyrazolo[3,4-b]pyridine scaffold emerged as a privileged structure in medicinal chemistry following initial synthetic explorations in the early 20th century. The first documented derivatives appeared in 1908 with Ortoleva’s synthesis of monosubstituted 1H-pyrazolo[3,4-b]pyridines, though systematic pharmacological investigation began decades later [2] [6]. This heterocyclic system gained significant attention due to its structural resemblance to purine nucleobases, enabling mimicry of adenosine–phosphate interactions in enzyme binding sites. By the 1980s, researchers recognized its potential as a bioisosteric replacement for purines in kinase inhibitor design, leading to explorations across neurological and oncological targets [6].
A pivotal advancement occurred with the discovery of multi-target activity in tetrahydro derivatives. Neuropathic pain research revealed that tetrahydropyrido-pyrazoles (e.g., compounds 8a, 8b, and 8d) simultaneously inhibit tumor necrosis factor-alpha (TNF-α), nitric oxide production, and cannabinoid receptor subtype 1 (CB1) [1]. This multi-faceted pharmacology addressed limitations of single-target agents ("magic bullets"), positioning partially hydrogenated pyrazolo-pyridines as promising scaffolds for complex pathophysiological conditions. Contemporary drug discovery efforts have expanded their applications to orexin receptor antagonists for insomnia (e.g., rac-1, (S)-2, (S)-3) [5], CDK2 inhibitors for oncology [7], and amyloid plaque probes for Alzheimer’s disease diagnostics [8].
Table 1: Bioactive Pyrazolo[3,4-b]Pyridine Derivatives and Therapeutic Applications
Compound Class | Key Targets | Therapeutic Area | Notable Derivatives | Activity Metrics |
---|---|---|---|---|
Tetrahydro-pyrazolo[4,3-c]pyridines | TNF-α, CB1 receptors, NO synthase | Neuropathic pain | 8a, 8b, 8d | Antiallodynic at 30 mg/kg [1] |
Pyrazolo[3,4-b]pyridines | Dual orexin receptors | Insomnia | (S)-2, (S)-3 | IC₅₀ < 50 nM [5] |
3-Phenyl-tetrahydro derivatives | Mycobacterium tuberculosis PS | Tuberculosis | 3 | IC₅₀ = 21.8 ± 0.8 μM [3] |
Pyrene-conjugated derivatives | β-amyloid plaques | Alzheimer’s diagnostics | 5c | Selective plaque binding [8] |
Pyrazolo[3,4-b]pyridines exhibit distinct regioisomeric forms (1H and 2H tautomers) governed by proton migration between the pyrazole ring nitrogens (N1 and N2). Computational analyses confirm the 1H-tautomer (e.g., 1, R1 = H) is thermodynamically favored by ~37 kJ/mol due to preservation of aromaticity across both rings, enabling peripheral electron delocalization [2] [6]. The 2H-tautomer (2, R2 = H) predominates only when the pyridine ring is non-aromatic (e.g., tetrahydropyridone derivatives), disrupting the conjugated system [6]. This tautomeric preference profoundly impacts drug design, as the 1H-configuration facilitates planarity essential for kinase active-site penetration, while 2H-forms may enhance solubility.
Substitution patterns further diversify the scaffold’s properties. Statistical analysis of >300,000 documented 1H-pyrazolo[3,4-b]pyridines reveals:
Partial hydrogenation at C4–C7 (yielding 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine) introduces chirality and conformational flexibility. The saturated ring adopts boat or chair conformations, positioning substituents axially or equatorially to modulate receptor interactions [4]. For instance, 3-phenyl derivatives with equatorial carboxamide groups at C5 exhibit enhanced Mycobacterium tuberculosis pantothenate synthetase (MTB PS) inhibition due to optimal hydrogen bonding with Leu83 and Val187 [3].
Partial hydrogenation of the pyridine ring transforms planar pyrazolo[3,4-b]pyridines into three-dimensional scaffolds with distinct pharmacological advantages. The 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine core (CAS: 933734-43-1; Mol. Formula: C₆H₉N₃; Mol. Weight: 123.16) exhibits:
Bioactivity studies reveal hydrogenation amplifies multi-target engagement. Compound 8d (5-ethyl-3-methyl-N-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide) simultaneously suppresses TNF-α (IC₅₀ = 0.82 μM), scavenges free radicals (EC₅₀ = 1.24 μM), and modulates CB1 receptors, collectively attenuating neuropathic hyperalgesia at 30 mg/kg [1]. Similarly, against Mycobacterium tuberculosis, hydrogenated pyrazolo[4,3-c]pyridines like 6ac (1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide) inhibit pantothenate synthetase (IC₅₀ = 21.8 ± 0.8 μM) by mimicking the pantoyl adenylate intermediate’s conformation [3].
Table 2: Impact of Partial Hydrogenation on Physicochemical and Pharmacological Properties
Property | Aromatic Pyrazolo[3,4-b]pyridines | 2,4,5,6-Tetrahydro Derivatives | Biological Implications |
---|---|---|---|
Planarity | Fully planar | Non-planar (chiral centers) | Enhanced selectivity for complex binding sites |
LogP (Avg.) | 2.8–3.5 | 1.9–2.7 | Improved blood-brain barrier penetration |
Hydrogen Bond Acceptors | 3–4 | 3–4 (+1 H-donor from NH) | Stronger interactions with Asp/Glu residues |
Target Engagement | Single-target (e.g., kinases) | Multi-target (e.g., TNF-α, CB1) | Efficacy in multifactorial diseases |
Metabolic Stability | Moderate (CYP450 oxidation) | High (resistant to oxidation) | Favorable pharmacokinetic profiles |
The tetrahydro ring also enables strategic substitutions at C5 and C6. Acylation of the ring nitrogen (e.g., benzoyl in MTB PS inhibitors) or introduction of chiral carboxamides (e.g., N-(4-nitrophenyl) tailors electron distribution and hydrogen-bonding capacity [3]. These modifications, coupled with the scaffold’s intrinsic polarity, yield drug-like properties (LogP = 1.9–2.7; TPSA = 45–60 Ų) superior to aromatic counterparts for CNS and anti-infective applications [1] [3]. Current research focuses on exploiting the chiral pool of tetrahydro derivatives to develop enantioselective therapeutics, leveraging distinct pharmacodynamics of (R)- and (S)-isomers [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9